molecular formula C7H6N2O2S B8784840 3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid

3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid

Cat. No.: B8784840
M. Wt: 182.20 g/mol
InChI Key: VLVVCQMANMWJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings.

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

InChI

InChI=1S/C7H6N2O2S/c1-4-3-12-7-8-5(6(10)11)2-9(4)7/h2-3H,1H3,(H,10,11)

InChI Key

VLVVCQMANMWJSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CN12)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a multistage system with continuous flow, without the isolation of intermediate compounds. The reaction is combined with a dehydrating system consisting of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .

Industrial Production Methods

Modern industrial methods for the synthesis of this compound involve the use of a three-reactor multistage system. This system allows for the efficient production of this compound without the need for intermediate isolation, thereby streamlining the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b][1,3]thiazole derivatives .

Scientific Research Applications

3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the carboxylic acid group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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